2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides This compound features a complex structure with multiple functional groups, including a bromine atom, a methoxy group, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the bromine atom, potentially yielding dehalogenated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, while nucleophilic substitution of the bromine atom can produce various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide may exhibit bioactive properties such as anticancer, antimicrobial, or anti-inflammatory activities. Its imidazo[1,2-a]pyridine moiety is known for its pharmacological potential .
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or advanced materials. Its diverse reactivity makes it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The imidazo[1,2-a]pyridine moiety can act as a ligand for various biological targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxy-N-(2-phenyl)benzamide: Lacks the imidazo[1,2-a]pyridine moiety, which may reduce its bioactivity.
2-chloro-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: Lacks the bromine atom, which may affect its chemical reactivity and applications.
Uniqueness
The presence of both the bromine atom and the imidazo[1,2-a]pyridine moiety in 2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide makes it unique. This combination of functional groups provides a versatile platform for chemical modifications and potential bioactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-14-6-5-11-26-13-20(24-21(14)26)16-7-3-4-8-19(16)25-22(27)17-12-15(28-2)9-10-18(17)23/h3-13H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUVJIBSRLOZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=C(C=CC(=C4)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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